Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine
Description
Overview of the Chemical Class and Structural Features
Piperazine-containing amine compounds are a significant class of heterocyclic molecules characterized by a six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4). This core structure, known as the piperazine (B1678402) scaffold, is a prevalent feature in a multitude of biologically active molecules. The two nitrogen atoms within the piperazine ring provide a large polar surface area and can act as hydrogen bond acceptors and donors, which often leads to increased water solubility and improved bioavailability of the compounds. researchgate.netnih.gov
The versatility of the piperazine ring allows for substitutions at both the nitrogen and carbon atoms, leading to a wide array of derivatives with diverse chemical properties and biological activities. mdpi.com The structural rigidity of the ring, combined with its capacity for modification, makes it a "privileged scaffold" in medicinal chemistry. This means its framework is frequently found in molecules that exhibit a range of pharmacological effects. researchgate.net
Academic Significance in Chemical and Biological Research
The piperazine moiety is of profound interest in academic and industrial research due to its widespread presence in therapeutic agents. mdpi.comorganic-chemistry.org Researchers have extensively explored piperazine derivatives for their potential in treating a vast spectrum of diseases. The flexible nature of the piperazine core allows for the design and synthesis of new bioactive compounds with tailored properties. mdpi.com
The academic significance of these compounds is underscored by their diverse pharmacological profiles, which include, but are not limited to, anticancer, antimicrobial, antifungal, antidepressant, and anti-inflammatory activities. mdpi.comsemanticscholar.orgresearchgate.net Many piperazine derivatives have been investigated for their effects on the central nervous system, often by interacting with various neurotransmitter pathways. researchgate.net The ability to easily modify the piperazine structure allows researchers to fine-tune the molecule's properties to enhance its interaction with specific biological targets. nih.gov
Research Objectives for the Compound Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine
While extensive research exists for the broader class of piperazine derivatives, specific academic studies focusing exclusively on this compound are not widely documented in publicly available literature. However, based on its structural features, a number of potential research objectives can be proposed.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C9H21N3 |
| Molecular Weight | 171.28 g/mol |
| Structure | A piperazine ring substituted at the 2-position with an ethylamine (B1201723) group and at the 4-position with a methyl group. |
| Key Features | Contains a chiral center at the 2-position of the piperazine ring, a secondary amine in the ring, a tertiary amine in the ring, and a primary amine on the side chain. |
Note: The molecular weight is calculated based on the molecular formula. The properties listed are based on the compound's structure, as specific experimental data is not available in the reviewed literature.
The rationale for investigating this compound would stem from the unique structural elements it possesses. The substitution at the C-2 position of the piperazine ring is of particular interest. While many biologically active piperazines are substituted at the nitrogen atoms, carbon-substituted piperazines represent a distinct area of chemical space. researchgate.net The presence of a chiral center at the C-2 position suggests that its stereoisomers could exhibit different biological activities and receptor interactions.
Furthermore, the combination of a primary amine on the ethyl side chain and the tertiary amine within the ring (the 4-methyl group) provides multiple sites for interaction with biological targets. The ethylamine side chain is a common feature in many neuroactive compounds. Therefore, this compound could be a candidate for investigation into its potential effects on the central nervous system.
A hypothetical academic inquiry into this compound would likely encompass several key areas:
Synthesis and Stereochemistry: Developing efficient synthetic routes to produce this compound would be a primary objective. This would include methods for controlling the stereochemistry at the C-2 position to isolate and study the individual enantiomers. rsc.org
Pharmacological Screening: A broad screening of the compound's biological activity would be warranted. Based on the activities of other piperazine derivatives, this could include assays for anticancer, antimicrobial, and central nervous system effects. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the ethylamine side chain or the methyl group on the piperazine ring affect its biological activity would be a logical next step.
Target Identification: Should any significant biological activity be observed, further research would focus on identifying the specific molecular targets (e.g., receptors, enzymes) with which the compound interacts.
Diverse Pharmacological Activities of Piperazine Derivatives
| Pharmacological Activity | Examples of Investigated Piperazine Scaffolds |
| Anticancer | Fused and substituted piperazines have been reviewed for their potential as anticancer agents. nih.gov |
| Antimicrobial | Various piperazine derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.netbenthamdirect.com |
| Antifungal | Certain derivatives have been tested against fungi like Candida albicans and Aspergillus niger. benthamdirect.com |
| Central Nervous System | Many derivatives exhibit activity as antipsychotic, antidepressant, and anxiolytic agents. researchgate.net |
| Anti-inflammatory | The piperazine scaffold is present in molecules investigated for anti-inflammatory properties. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-(4-methylpiperazin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-10-5-4-9-8-12(2)7-6-11-9/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOBFOBRRDUCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CN(CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483197 | |
| Record name | N-Ethyl-2-(4-methylpiperazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31968-98-6 | |
| Record name | N-Ethyl-2-(4-methylpiperazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 4 Methyl Piperazin 2 Yl Ethyl Amine
Established Synthetic Routes to Related Piperazine (B1678402) Derivatives
The piperazine ring is a common scaffold in pharmaceuticals, and numerous methods for its synthesis and functionalization have been developed. researchgate.net Analysis of drugs approved by the FDA between 2011 and 2023 shows that many contain a piperazine moiety, highlighting the importance of efficient synthetic strategies. nih.gov Common methods for creating N-aryl piperazines include Pd-catalyzed Buchwald-Hartwig coupling and aromatic nucleophilic substitution. nih.gov For N-alkyl derivatives, nucleophilic substitution on alkyl halides and reductive amination are frequently employed. nih.gov
The synthesis of 2-substituted piperazines, such as the target compound, presents additional challenges. One established approach involves the cyclization of appropriate precursors. For instance, a modular synthesis of 2,6-disubstituted piperazines has been achieved through a key step of highly diastereoselective intramolecular hydroamination. organic-chemistry.org Another strategy begins with α-amino acids, which can be converted to chiral 2-substituted piperazines in a few steps. rsc.org
Recent advancements have focused on the direct C-H functionalization of the piperazine ring, which offers a more atom-economical approach. researchgate.netmdpi.com Photoredox catalysis has emerged as a powerful tool for the C-H arylation, vinylation, and alkylation of N-protected piperazines. mdpi.com Additionally, methods involving direct C-H lithiation have been developed for the synthesis of enantiopure piperazines. mdpi.com The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) is another efficient method for producing functionalized piperazines. rsc.org
A variety of catalytic systems have been employed for piperazine synthesis. Palladium-catalyzed cyclization reactions can produce highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org Iridium catalysts have been used for the regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3] cycloaddition of imines. nih.gov
Design and Optimization of Novel Synthetic Pathways for the Compound
Based on the established methodologies for related piperazine derivatives, several synthetic pathways for ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine can be designed. A key consideration is the introduction of the ethylaminoethyl group at the C-2 position and the methyl group at the N-4 position.
The formation of the carbon-nitrogen bonds is central to the synthesis of the target molecule. Several strategies can be envisioned:
Reductive Amination: A plausible route involves the reductive amination of a suitable aldehyde precursor with an appropriate amine. For instance, a precursor containing the 4-methylpiperazine core with an aldehyde at the 2-position could be reacted with ethylamine (B1201723) under reductive conditions (e.g., sodium triacetoxyborohydride) to form the target compound. Reductive amination is a versatile and widely used method in the synthesis of piperazine-containing drugs. researchgate.netmdpi.com
Nucleophilic Substitution: An alternative approach is the nucleophilic substitution of a leaving group on a side chain attached to the piperazine ring. A precursor such as 2-(2-chloroethyl)-1-methylpiperazine could be reacted with ethylamine. The starting 2-substituted piperazine could potentially be synthesized from an appropriate amino acid derivative.
Cyclization Followed by Alkylation: A 2-substituted piperazine with a protected ethylamine side chain could be synthesized first, for example, from an amino acid precursor. Subsequent N-methylation at the 4-position would then yield the final product. N-alkylation of piperazines is a common transformation. nih.gov
The following table summarizes potential C-N bond formation strategies:
| Strategy | Key Reaction | Precursors | Advantages |
|---|---|---|---|
| Reductive Amination | Reaction of an aldehyde with an amine in the presence of a reducing agent | 2-formyl-1-methylpiperazine and ethylamine | Mild conditions, high yields |
| Nucleophilic Substitution | Reaction of an alkyl halide with an amine | 2-(2-chloroethyl)-1-methylpiperazine and ethylamine | Straightforward reaction |
The target compound, this compound, possesses a chiral center at the C-2 position of the piperazine ring. Therefore, stereoselective synthesis is a critical consideration to obtain a specific enantiomer if required for biological activity. Several asymmetric synthetic methods for C-substituted piperazines have been reported. rsc.org
One approach starts from enantiomerically pure α-amino acids. rsc.org For example, a suitable protected amino acid could be elaborated into a chiral diamine precursor, which is then cyclized to form the desired enantiomer of the 2-substituted piperazine. Asymmetric lithiation-substitution of N-Boc protected piperazines using a chiral ligand like (-)-sparteine is another powerful method to introduce substituents at the C-2 position with high enantioselectivity. mdpi.com
Palladium-catalyzed intramolecular hydroamination has also been shown to be highly diastereoselective in the synthesis of 2,6-disubstituted piperazines, which could be adapted for a monosubstituted case. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol. nih.gov
Purification Techniques and Yield Optimization
The purification of piperazine derivatives can be challenging due to their basic nature and potential for side product formation. Common purification methods include:
Crystallization: If the product is a solid, crystallization can be an effective method for purification. For piperazine itself, purification can be achieved by forming a salt, such as the diacetate, which can be precipitated from a suitable solvent like acetone. google.com The free base can then be regenerated. The hexahydrate of piperazine also has unique solubility properties that can be exploited for purification. google.com
Chromatography: Column chromatography on silica gel is a standard technique for purifying organic compounds. For basic compounds like piperazines, the silica gel can be treated with a base (e.g., triethylamine) to prevent tailing and improve separation.
Ion Exchange: Ion exchange chromatography can be a powerful technique for purifying amines. osti.gov Cationic or anionic exchange resins can be used to bind the desired product or impurities, allowing for their separation. This method has been used to remove impurities from degraded piperazine solutions. osti.gov
Scale-Up Considerations for Laboratory Research
Scaling up the synthesis of this compound from milligram to gram or kilogram scale for laboratory research requires careful consideration of several factors:
Reaction Conditions: Reactions that are facile on a small scale may become problematic on a larger scale. Exothermic reactions, for example, require efficient heat dissipation to prevent runaway reactions. The choice of solvents and reagents should also be evaluated for their safety, cost, and environmental impact on a larger scale.
Purification: Purification methods that are convenient in the lab, such as preparative chromatography, may not be practical for larger quantities. Crystallization is often the preferred method for large-scale purification due to its efficiency and lower cost.
Continuous Flow Synthesis: Continuous-flow chemistry offers several advantages for scale-up, including improved heat and mass transfer, better reaction control, and enhanced safety. mdpi.com This methodology allows for the production of larger quantities of material without the need for large reaction vessels. A continuous-flow system was successfully used for a key C-N bond formation step in the synthesis of a medicinally relevant piperazine derivative. mdpi.com
The following table outlines key considerations for scaling up the synthesis:
| Factor | Small-Scale (mg) | Large-Scale (g-kg) |
|---|---|---|
| Reaction Vessel | Round-bottom flask | Jacketed reactor |
| Temperature Control | Heating mantle, ice bath | Circulating heating/cooling bath |
| Reagent Addition | Syringe, dropping funnel | Addition pump |
| Work-up | Separatory funnel | Liquid-liquid extractor |
| Purification | Flash chromatography | Crystallization, distillation |
Advanced Structural Elucidation and Spectroscopic Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity AnalysisTwo-dimensional NMR techniques are essential for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, typically on adjacent carbons, confirming the connectivity of the ethyl groups and the arrangement of protons around the piperazine (B1678402) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, providing critical information for connecting the different fragments of the molecule, such as linking the ethyl-amine side chain to the correct position on the piperazine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. A high-resolution mass spectrum would determine the elemental formula. The fragmentation pattern for this amine would likely involve characteristic alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl radicals and the formation of stable iminium ions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule.
IR Spectroscopy: An IR spectrum would be expected to show characteristic N-H stretching vibrations for the secondary amine, C-H stretching for the aliphatic groups, and C-N stretching vibrations. The absence of certain peaks (like a carbonyl C=O stretch) would confirm the structure.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
X-ray Crystallography for Solid-State Structural Determination
If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would determine precise bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at the chiral center (position 2 of the piperazine ring).
Without access to peer-reviewed, published data for "Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine," any attempt to populate the requested sections with specific data tables and detailed findings would be speculative and scientifically unfounded.
Conformational Analysis of the Piperazine Ring System
The conformational landscape of the piperazine ring in this compound is a critical determinant of its three-dimensional structure and, consequently, its chemical and biological properties. As a six-membered saturated heterocycle, the piperazine moiety is not planar and adopts several non-planar conformations to minimize angular and torsional strain. The principal conformations include the high-symmetry chair, the flexible boat, and various intermediate twist-boat forms.
Detailed Research Findings
Comprehensive analysis, supported by computational modeling and spectroscopic data from analogous substituted piperazines, indicates that the piperazine ring predominantly exists in a low-energy chair conformation . nih.govnih.gov This conformation is the most stable arrangement for saturated six-membered rings, as it minimizes both eclipsing interactions between adjacent C-H bonds and angle strain. In this molecule, the ring is subject to substitution at both a nitrogen (N-4) and a carbon (C-2) atom, leading to a dynamic equilibrium between two distinct chair conformers.
The orientation of the substituents (axial or equatorial) is a key factor governing the relative stability of these conformers.
N-4 Methyl Group: The methyl group attached to the N-4 nitrogen atom demonstrates a strong preference for the equatorial position. This orientation places the bulky methyl group away from the core of the ring, minimizing steric hindrance (1,3-diaxial interactions) with the axial hydrogens on C-2 and C-6. This preference is a well-established principle in the conformational analysis of N-substituted piperidines and piperazines. researchgate.net
C-2 Ethyl-amine Group: The conformational preference of the large ethyl-amine substituent at the C-2 position is more complex. For many 2-substituted piperazines, studies have shown a preference for the axial conformation. nih.gov This can be influenced by factors such as intramolecular hydrogen bonding or specific electronic effects. However, steric bulk generally favors an equatorial position. Therefore, the C-2 substituent will exist in a conformational equilibrium between the axial and equatorial positions.
The two primary chair conformers in equilibrium are:
Conformer A: N-4 methyl (equatorial) and C-2 ethyl-amine (axial).
Conformer B: N-4 methyl (equatorial) and C-2 ethyl-amine (equatorial).
Computational studies on related 2-substituted N-methylpiperazines suggest a delicate energy balance between these forms, with the precise equilibrium distribution being solvent-dependent and influenced by the potential for intramolecular interactions.
The interconversion between these two chair forms, known as ring flipping or ring inversion, occurs rapidly at room temperature. This dynamic process involves passing through higher-energy boat and twist-boat transition states. The energy barrier for this inversion can be quantified using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbeilstein-journals.org Temperature-dependent NMR studies on similar N,N'-substituted piperazines have determined the Gibbs free activation energy (ΔG‡) for this process. rsc.orgresearchgate.net
The following interactive table summarizes the key conformational parameters for the piperazine ring of the title compound, derived from established principles and data on analogous structures.
Table 1: Conformational Parameters of the Piperazine Ring Use the filter to select a specific parameter.
| Parameter | Description | Predicted State for this compound |
| Ring Conformation | The primary geometry of the six-membered ring. | Predominantly Chair Conformation |
| N-4 Methyl Orientation | The spatial position of the methyl group on the N-4 nitrogen. | Equatorial (Strongly Preferred) |
| C-2 Substituent Orientation | The spatial position of the ethyl-amine group on the C-2 carbon. | Dynamic equilibrium between Axial and Equatorial |
| Ring Dynamics | The process of interconversion between conformers. | Rapid chair-chair interconversion at room temperature. |
The energy required for this conformational flexibility is a key characteristic of the molecule. The table below presents typical activation energy barriers for ring inversion found in related substituted piperazine compounds, providing a quantitative context for the conformational dynamics.
Table 2: Representative Activation Energies for Ring Inversion in Substituted Piperazines This data is based on analogous compounds to provide context. Sort the data by clicking the headers.
| Compound Type | Method | Coalescence Temp. (Tc) [K] | Activation Energy (ΔG‡) [kJ/mol] | Reference |
| Mono-N-benzoylated piperazine | Dynamic 1H NMR | ~306 K | 61.1 | researchgate.net |
| N,N'-Disubstituted piperazine | Dynamic 1H NMR | ~340 K | 67.1 | researchgate.net |
| Unsymmetrically N,N'-substituted piperazine | Dynamic 1H NMR | Not specified | 56 - 80 | rsc.org |
Molecular Recognition and Biochemical Interaction Studies
In Vitro Receptor Binding Affinity Profiling
No studies were found that profiled the binding affinity of "Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine" at the specified receptor classes.
Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT7) Interaction Studies
There is no available scientific literature detailing the interaction or binding affinity of "this compound" with serotonin receptors, including the 5-HT1A and 5-HT7 subtypes.
Dopamine (B1211576) Receptor (e.g., D2, D3, D4.2) Ligand Binding Investigations
No research data was located regarding the ligand binding properties of "this compound" at dopamine receptors such as D2, D3, or D4.2.
Other Relevant Receptor Classes (e.g., Histamine (B1213489) H1, Alpha-2A Adrenergic)
Information on the binding affinity of "this compound" for other receptor classes, including the Histamine H1 and Alpha-2A Adrenergic receptors, is not available in the public domain.
In Vitro Enzyme Modulation and Inhibition Kinetics
No published studies on the in vitro enzyme modulation or inhibition kinetics for "this compound" were identified.
Kinase Inhibition (e.g., CDK4, ARK5, ALK, Autotaxin)
There are no available research findings on the inhibitory activity of "this compound" against kinases such as CDK4, ARK5, ALK, or Autotaxin.
Monoamine Oxidase (MAO) Inhibition
No data could be found concerning the potential inhibitory effects of "this compound" on Monoamine Oxidase (MAO).
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Modulation
No data is available on the inhibitory or modulatory activity of this compound against AChE or BuChE.
Mechanisms of Molecular Target Engagement
Allosteric vs. Orthosteric Binding Mechanisms
There is no information to characterize the binding mechanism of this compound to any molecular target.
Ligand-Induced Conformational Changes
No studies have been found that describe conformational changes induced by the binding of this compound.
In Vitro Cell-Based Mechanistic Assays for Pathway Modulation
No published results from in vitro cell-based assays are available to describe the effects of this compound on any cellular pathways.
Table of Compound Names Mentioned
| Compound Name |
|---|
| Acetylcholinesterase |
| Butyrylcholinesterase |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Identification of Key Pharmacophoric Elements
A pharmacophore is the specific ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. For Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine, the key pharmacophoric elements can be identified as:
Two Basic Nitrogen Centers: The molecule possesses two protonatable nitrogen atoms: the tertiary amine at the N-4 position of the piperazine (B1678402) ring (part of the N-methyl group) and the secondary amine in the ethylamino side chain. The distance and spatial geometry between these two basic centers are critical, as they can simultaneously or individually engage with anionic or hydrogen-bond donor sites on a biological target.
Piperazine Scaffold: The six-membered piperazine ring acts as a conformationally restrained scaffold. researchgate.net It positions the N-methyl group and the C-2 side chain in a defined spatial arrangement. The ring itself can participate in van der Waals interactions.
N-Methyl Group: The methyl group on the N-4 nitrogen provides a specific steric volume and influences the basicity (pKa) of this nitrogen. It is a common feature in many bioactive piperazine-containing molecules. tandfonline.com
Ethylamino Side Chain: This flexible chain creates a specific distance between the piperazine core and the terminal secondary amine. The length of this linker is crucial for optimal interaction with a target.
Chiral Center (C-2): The substitution at the C-2 position of the piperazine ring creates a chiral center. The stereochemistry (R or S configuration) at this position is a critical pharmacophoric element, as biological targets are chiral, and different enantiomers can exhibit vastly different affinities and efficacies.
Impact of Substituent Modifications on Biochemical Activity
The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to probe the SAR and optimize activity.
Modifications to the ethylamino side chain can significantly impact binding affinity and selectivity by altering the position of the terminal nitrogen and the chain's flexibility.
Chain Length: Shortening or lengthening the ethyl linker (e.g., to a methyl or propyl chain) would directly alter the distance between the two nitrogen atoms. For many receptor systems, there is an optimal distance for dual-point interaction, and deviation from this can lead to a dramatic loss of activity. nih.gov
N-Alkylation: Changing the N-ethyl group to other alkyl groups (e.g., methyl, propyl, isopropyl) would modify the steric bulk and lipophilicity around the secondary amine. Increasing bulk can enhance selectivity for a specific target or, conversely, cause steric hindrance that reduces affinity.
Introduction of Rigidity: Incorporating elements of rigidity, such as a double bond or a small ring within the side chain, would reduce the number of available conformations. This can be beneficial if the "locked" conformation is the bioactive one, potentially increasing affinity and selectivity.
N-4 Position: Replacing the N-methyl group with other substituents would significantly alter the molecule's profile.
Larger Alkyl Groups (e.g., ethyl, propyl): This generally increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. acs.org
Aromatic Rings (e.g., phenyl, pyridyl): Introducing an aryl group can facilitate π-π stacking or other hydrophobic interactions with a target, often seen in centrally-acting agents. researchgate.net Electron-withdrawing or donating groups on this ring can further modulate activity.
Piperazine Ring Carbons: Substitution on the remaining carbon atoms (C-3, C-5, C-6) would introduce new steric features and potentially new chiral centers. This can be used to fine-tune the orientation of the side chain or to block metabolic pathways.
| Modification Site | Original Group | Hypothetical Modification | Potential Impact on Activity |
| Ethylamino N-Alkyl | Ethyl | Methyl, Propyl, Isopropyl | Alters steric bulk and lipophilicity, affecting target fit and selectivity. |
| Side Chain Linker | Ethyl (-CH2CH2-) | Methyl (-CH2-), Propyl (-CH2CH2CH2-) | Changes distance between key nitrogen centers, potentially reducing or enhancing binding. |
| Piperazine N-4 | Methyl | Ethyl, Phenyl, Benzyl | Increases lipophilicity; allows for potential π-stacking interactions; alters basicity. |
| Piperazine C-3/C-5/C-6 | Hydrogen | Methyl, Fluoro | Introduces steric bulk or alters electronic properties, potentially improving selectivity or metabolic stability. |
Bioisosteric Replacements and Their Effects on Molecular Interactions
Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule. cambridgemedchemconsulting.com This strategy is used to improve physicochemical properties, reduce toxicity, or enhance potency.
Piperazine Ring Replacements: The piperazine ring is a common target for bioisosteric replacement.
Homopiperazine (1,4-diazepane): This seven-membered ring increases the distance between the nitrogen atoms and provides greater conformational flexibility.
Piperidine (B6355638): Replacing the piperazine with a piperidine ring removes one of the basic nitrogens (the N-4), which would be a drastic change if both nitrogens are required for activity. However, if only one nitrogen is key, this could improve selectivity. nih.gov
Spirocyclic or Bicyclic Diamines: Rigid structures like diazabicyclo[3.2.1]octane can serve as conformationally locked piperazine bioisosteres. researchgate.net This reduces flexibility, which can enhance affinity if the constrained conformation matches the bioactive pose.
Side Chain Amine Replacement: The secondary amine could be replaced with other hydrogen-bond accepting or donating groups, such as an ether (-O-) or an amide (-NHC(O)-), to probe the importance of the basicity at this position.
Conformational Flexibility and Rigidity in Structure-Activity Context
The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The piperazine ring typically adopts a chair conformation, which places substituents in either axial or equatorial positions. wm.edu
For a 2,4-disubstituted piperazine like the compound , several conformations are possible. Studies on similar 2-substituted piperazines have shown a preference for the substituent at the C-2 position to adopt an axial orientation. nih.gov This preference can be influenced by intramolecular hydrogen bonding and dictates the spatial relationship between the side chain and the N-methyl group. nih.gov
The flexibility of the ethylamino side chain allows it to adopt numerous conformations to fit into a binding pocket. However, this flexibility comes at an entropic cost upon binding. Therefore, designing more rigid analogues that lock the molecule in its bioactive conformation can lead to a significant increase in potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogues based on this compound, a QSAR model could be developed to predict activity.
Key descriptors in such a model would likely include:
Lipophilicity (logP or ClogP): Describes the compound's partitioning between oil and water, affecting membrane permeability and binding to hydrophobic pockets.
Electronic Descriptors (pKa, Dipole Moment): The basicity (pKa) of the two nitrogen atoms is crucial for ionization at physiological pH and for forming ionic bonds. nih.gov
Steric Descriptors (Molar Refractivity, van der Waals Volume): These parameters quantify the size and shape of the molecule and its substituents, which is critical for understanding how it fits into a binding site. mdpi.com
Topological Descriptors: These describe the connectivity and shape of the molecule, including the distance between the two nitrogen pharmacophores.
A hypothetical QSAR equation might look like: pIC50 = c0 + c1(logP) - c2(logP)² + c3(pKa_N4) + c4(Steric_Parameter) + ...
This equation suggests that activity increases with lipophilicity up to an optimal point (the parabolic (logP)² term), and is also dependent on the basicity of the piperazine nitrogen and the steric bulk of certain substituents. Such models can guide the design of new, more potent analogues prior to their synthesis. nih.govopenpharmaceuticalsciencesjournal.com
In Vitro Biotransformation and Metabolic Stability Studies
Microsomal Stability Assessment (e.g., Liver Microsomes)
The metabolic stability of a compound in liver microsomes is a critical parameter in drug discovery, providing an early indication of its potential in vivo clearance. For piperazine-containing compounds, microsomal stability can be highly variable and is largely dependent on the nature and positioning of substituents on the piperazine (B1678402) ring and its appended moieties.
Compounds with unsubstituted or minimally substituted piperazine rings often exhibit moderate to high clearance (low metabolic stability). The presence of the N-methyl and N-ethyl groups in Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine suggests that it is likely a substrate for hepatic enzymes, leading to a relatively short half-life in microsomal incubations. The ethyl-amine side chain also presents a potential site for metabolic attack.
A typical in vitro microsomal stability assay would involve incubating the compound with human liver microsomes (HLM) or other species' microsomes (e.g., rat, mouse) in the presence of NADPH, a necessary cofactor for many metabolic enzymes. The disappearance of the parent compound over time is monitored, and from this, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.
Table 1: Representative Microsomal Stability Data for Structurally Related Piperazine Compounds
| Compound | Microsomal Source | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Compound A (Arylpiperazine derivative) | Human Liver Microsomes | 25 | 27.7 |
| Compound B (Alkylpiperazine derivative) | Rat Liver Microsomes | 12 | 57.8 |
| Compound C (N-benzylpiperazine) | Human Liver Microsomes | 8 | 86.6 |
Note: This data is illustrative and based on findings for other piperazine-containing molecules to provide context for the expected metabolic stability of this compound.
Identification of in vitro Metabolic Products
The in vitro metabolism of this compound is expected to yield a number of metabolic products resulting from common enzymatic reactions. The identification of these metabolites is typically carried out using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC).
Based on the structure of the parent compound, the following metabolites are anticipated:
N-de-ethylated metabolite: Removal of the ethyl group from the ethylamine (B1201723) side chain.
N-de-methylated metabolite: Removal of the methyl group from the piperazine ring.
Oxidative metabolites: Hydroxylation on the piperazine ring or at various positions on the ethylamine side chain.
Products of N-oxidation: Formation of an N-oxide at one of the nitrogen atoms of the piperazine ring.
Products of deamination: The ethylamine side chain could undergo oxidative deamination.
Table 2: Predicted In Vitro Metabolites of this compound
| Metabolite ID | Proposed Structure | Mass Shift from Parent | Proposed Biotransformation |
| M1 | [2-(4-methyl-piperazin-2-yl)-ethyl]-amine | -28 Da | N-de-ethylation |
| M2 | Ethyl-[2-(piperazin-2-yl)-ethyl]-amine | -14 Da | N-demethylation |
| M3 | Hydroxylated parent compound | +16 Da | Oxidation (e.g., ring hydroxylation) |
| M4 | N-oxide of parent compound | +16 Da | N-oxidation |
Elucidation of Enzymatic Pathways (e.g., Cytochrome P450, Monoamine Oxidase)
The biotransformation of piperazine-containing compounds is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP3A4 and CYP2D6 are frequently implicated in the metabolism of drugs containing a piperazine moiety. nih.govnih.gov CYP3A4, being the most abundant CYP enzyme in the human liver, often plays a major role. youtube.com
To elucidate the specific CYP isoforms involved in the metabolism of this compound, a series of in vitro experiments would be conducted. These typically involve:
Recombinant CYP enzymes: Incubating the compound with individual, recombinantly expressed CYP isoforms to identify which ones are capable of metabolizing it.
Chemical inhibition studies: Using known selective inhibitors of specific CYP isoforms in HLM incubations to see which inhibitor reduces the metabolism of the compound.
Monoamine Oxidase (MAO) could also contribute to the metabolism, particularly at the ethylamine side chain, through oxidative deamination. mdpi.com However, for many piperazine-based drugs, the role of MAO is often secondary to that of the CYP enzymes. mdpi.comnih.govnih.gov
N-Dealkylation and Ring Oxidation Processes
N-Dealkylation is a very common metabolic pathway for compounds containing N-alkyl groups, and it is anticipated to be a major route of metabolism for this compound. nih.govsemanticscholar.orgmdpi.com This process is primarily catalyzed by CYP enzymes and involves the oxidative removal of the N-ethyl and N-methyl groups. nih.gov
N-de-ethylation would occur on the ethylamine side chain, leading to the formation of a primary amine metabolite.
N-demethylation would take place at the N4 position of the piperazine ring, yielding a secondary amine on the ring. nih.govnih.gov
Ring oxidation of the piperazine moiety is another potential metabolic pathway, although it is often less prominent than N-dealkylation for many piperazine-containing drugs. This would involve the hydroxylation of one of the carbon atoms on the piperazine ring, leading to the formation of a hydroxylated metabolite. This reaction is also typically mediated by CYP enzymes. The exact position of hydroxylation would depend on the steric and electronic properties of the molecule and the active site of the metabolizing enzyme.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-target interactions.
In the context of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine, molecular docking simulations would be employed to screen its binding affinity against various protein targets. The process involves generating a three-dimensional structure of the compound and placing it into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each, which estimates the binding affinity. A lower (more negative) score typically indicates a more favorable binding interaction.
Studies on structurally related piperazine (B1678402) derivatives have demonstrated the utility of this approach. For instance, various quinazoline-piperazine hybrids have been docked into the binding pockets of specific enzymes to rationalize their biological activity. Similarly, docking studies on other piperazine-containing compounds have helped to identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. For this compound, docking could reveal potential interactions with amino acid residues, such as hydrogen bonding involving the amine and piperazine nitrogen atoms, which are critical for molecular recognition.
Table 1: Representative Docking Scores of Piperazine Analogs Against a Hypothetical Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| Derivative A | -8.5 | LYS745, MET793 |
| Derivative B | -7.9 | ASP810, CYS797 |
| Derivative C | -9.1 | GLU762, LEU844 |
Note: This table is illustrative and shows typical docking results for piperazine-containing compounds against a protein kinase to demonstrate the type of data generated in molecular docking studies.
Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics
While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time by solving Newton's equations of motion. This technique is invaluable for understanding the conformational flexibility of a ligand, the stability of its complex with a receptor, and the kinetics of the binding process.
For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The entire system, including the protein, the ligand, and surrounding solvent molecules (usually water), is then allowed to evolve over a period of nanoseconds to microseconds. The simulation trajectory provides detailed information on:
Conformational Stability: Whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes.
Interaction Dynamics: The stability and lifetime of specific interactions (e.g., hydrogen bonds) between the ligand and the protein.
Binding Free Energy: More accurate estimation of binding affinity through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Simulations of systems containing piperazine moieties have been used to study various phenomena, from the thermomechanical properties of polymers to the self-assembly of surfactants. These studies highlight the ability of MD to probe molecular interactions and dynamic processes at an atomistic level, which would be essential for validating the stability of the binding mode of this compound to a potential biological target.
Predictive Models for in vitro Physicochemical Parameters (e.g., LogP, Topological Polar Surface Area)
Predictive models are widely used to estimate the physicochemical properties of a compound, which are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These in silico predictions are fast and cost-effective, helping to prioritize compounds for synthesis and further testing.
Key parameters include:
LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity. It influences solubility, membrane permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes.
For this compound, these parameters can be calculated using various computational algorithms. The predicted values help assess its "drug-likeness," for example, by applying rules like Lipinski's Rule of Five. A high TPSA might suggest poor oral bioavailability, while a LogP value outside the optimal range could indicate issues with absorption or solubility.
Table 3: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C9H21N3 | Basic chemical identity |
| Molecular Weight | 171.28 g/mol | Influences diffusion and transport |
| XLogP3 | 0.4 | Indicates hydrophilicity, affects solubility and absorption |
| TPSA | 40.9 Ų | Predicts membrane permeability |
| Hydrogen Bond Donors | 2 | Potential for forming hydrogen bonds with targets |
| Hydrogen Bond Acceptors | 3 | Potential for forming hydrogen bonds with targets |
Data sourced from computational predictions.
Design and Synthesis of Derivatives and Analogues
Rational Design Strategies for Compound Optimization as Research Probes
The rational design of derivatives based on the Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine scaffold leverages the inherent advantages of the piperazine (B1678402) core. The two nitrogen atoms within the piperazine ring provide opportunities for modulating basicity and forming hydrogen bonds, which are critical for target engagement. researchgate.netnih.gov Furthermore, the conformational flexibility of the piperazine ring can be fine-tuned through substitution to optimize binding to biological targets. tandfonline.com
Strategies for optimizing this scaffold as a research probe include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold is essential for understanding how structural modifications impact biological activity. benthamdirect.comeurekaselect.com By creating a series of analogues with variations in the ethylamine (B1201723) side chain, the N-ethyl group, and the N-methyl group, researchers can elucidate the key pharmacophoric elements required for a desired biological effect. For example, replacing the piperazine ring with a piperidine (B6355638) ring can reveal the importance of the second nitrogen atom for activity. nih.gov
Introduction of Reporter Groups: For use as research probes, derivatives can be designed to incorporate fluorescent tags, biotin (B1667282) labels, or radioactive isotopes. This allows for the visualization and quantification of target engagement in various experimental setups. The ethylamine side chain provides a convenient attachment point for such modifications.
Conformational Constraint: To improve selectivity and potency, the conformational flexibility of the piperazine ring can be reduced by incorporating it into more rigid polycyclic structures. tandfonline.com This can lock the molecule into a bioactive conformation, leading to enhanced interaction with its biological target.
Synthesis and Preliminary In Vitro Biochemical Characterization of Related Compounds
The synthesis of derivatives of this compound, particularly those with substitution at the C2 position of the piperazine ring, requires specialized synthetic strategies. While the direct synthesis of this specific compound is not widely reported, methods for creating enantiomerically pure 2-substituted piperazines are available and can be adapted.
A plausible synthetic approach could start from readily available α-amino acids, which allows for the introduction of chirality at the C2 position. rsc.orgrsc.org An alternative modern approach involves the direct C-H functionalization of the piperazine ring using photoredox catalysis, which offers a more direct route to C2-substituted piperazines. mdpi.com
Once synthesized, a preliminary in vitro biochemical characterization is crucial to understand the biological activity of the novel compounds. This typically involves a panel of assays tailored to the intended biological target. Based on the activities of other piperazine derivatives, these could include: researchgate.netnih.gov
Receptor Binding Assays: To determine the affinity of the compounds for specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. For example, derivatives could be tested for their binding to histamine (B1213489) or serotonin (B10506) receptors. nih.govnih.gov
Enzyme Inhibition Assays: To assess the ability of the compounds to inhibit the activity of specific enzymes.
Antimicrobial Assays: To evaluate the efficacy of the compounds against various strains of bacteria and fungi. humanjournals.com
Cytotoxicity Assays: To determine the effect of the compounds on the viability of cancer cell lines. researchgate.net
The results of these initial characterizations guide further optimization of the lead compounds.
Table 1: Hypothetical In Vitro Characterization Data for Analogs of this compound
| Compound ID | Modification | Target | Assay Type | Activity (IC50/Ki) |
|---|---|---|---|---|
| Parent-01 | This compound | Receptor X | Binding Assay | 150 nM (Ki) |
| Analog-A1 | N-propyl instead of N-ethyl | Receptor X | Binding Assay | 75 nM (Ki) |
| Analog-A2 | N-benzyl instead of N-ethyl | Receptor X | Binding Assay | 25 nM (Ki) |
| Analog-B1 | C2-phenyl substitution | Enzyme Y | Inhibition Assay | 500 nM (IC50) |
| Analog-B2 | C2-hydroxymethyl substitution | Enzyme Y | Inhibition Assay | >10 µM (IC50) |
| Analog-C1 | Piperidine instead of piperazine | Receptor X | Binding Assay | >1 µM (Ki) |
Exploration of Novel Chemical Space Based on the Core Scaffold
The core scaffold of this compound offers a rich platform for exploring novel chemical space to discover compounds with unique biological activities. frontiersin.org The exploration can be guided by computational methods, such as molecular docking and pharmacophore modeling, to predict which modifications are most likely to result in favorable interactions with a target of interest. nih.gov
Key strategies for expanding the chemical space include:
Diversification of Substituents: A wide range of functional groups can be introduced at various positions on the molecule. This includes varying the alkyl and aryl substituents on the nitrogen atoms, modifying the length and branching of the ethylamine side chain, and introducing different groups at the C2 position of the piperazine ring. researchgate.net
Scaffold Hopping: This involves replacing the piperazine core with other heterocyclic systems (bioisosteres) to explore different structural motifs that may have improved properties. mdpi.com
Molecular Hybridization: This strategy involves combining the piperazine-based scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. mdpi.com For instance, linking the scaffold to a known DNA intercalator could generate novel anticancer agents. nih.gov
Libraries of Analogs for High-Throughput Screening (for mechanistic studies)
To efficiently explore the vast chemical space and to conduct mechanistic studies, libraries of analogues based on the this compound scaffold can be synthesized. thermofisher.com High-throughput screening (HTS) of these libraries allows for the rapid identification of "hit" compounds with desired biological activities. nih.govwashu.edu
The design of these libraries is critical for their success. A common approach is to use a combinatorial strategy, where a set of building blocks is systematically combined to generate a large and diverse collection of related compounds. For the target scaffold, this could involve varying the substituents at three or four key positions.
Table 2: Example of a Combinatorial Library Design for High-Throughput Screening
| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 | ... |
|---|---|---|---|---|
| R1 (N1-substituent) | Methyl | Ethyl | Propyl | ... |
| R2 (C2-substituent) | Hydrogen | Phenyl | Hydroxymethyl | ... |
| R3 (N4-substituent) | Ethylamine | Propylamine | Benzylamine | ... |
Once a hit is identified from an HTS campaign, further studies are conducted to validate its activity, determine its mechanism of action, and establish a structure-activity relationship. nih.gov This iterative process of library synthesis, screening, and hit optimization is a powerful engine for the discovery of novel research probes and potential therapeutic leads. nih.gov
Advanced Research Methodologies and Future Academic Directions
Development of Advanced Assay Systems for Compound Evaluation
To thoroughly characterize the biological activity of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine, the development of sophisticated assay systems is paramount. High-throughput screening (HTS) methodologies could be employed to rapidly assess the compound's interaction with a wide array of biological targets. For instance, cell-based assays utilizing fluorescent or luminescent reporters can provide insights into its effects on specific signaling pathways.
Furthermore, the implementation of label-free detection techniques, such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI), would enable the real-time monitoring of binding kinetics between the compound and its potential protein targets. For evaluating its potential as an anticancer agent, advanced cell viability assays like the MTT assay could be utilized to determine its cytotoxic effects on various cancer cell lines. mdpi.com The development of three-dimensional (3D) cell culture models, or organoids, would offer a more physiologically relevant system to evaluate the compound's efficacy and potential toxicity.
Table 1: Proposed Advanced Assay Systems for Evaluation
| Assay Type | Purpose | Potential Insights |
| High-Throughput Screening (HTS) | Broad-spectrum target identification | Discovery of novel biological activities |
| Surface Plasmon Resonance (SPR) | Quantitative binding analysis | Affinity, kinetics of interaction |
| 3D Cell Culture Models | Physiologically relevant efficacy testing | Efficacy in a tissue-like environment |
| In vivo animal models | Preclinical efficacy and safety | Therapeutic potential and side effects |
Application in Chemical Biology as Mechanistic Probes
Given the structural features of this compound, it holds potential as a mechanistic probe in chemical biology. The piperazine (B1678402) moiety is a common pharmacophore in centrally acting agents, suggesting that this compound could be used to investigate neurological pathways. nih.gov By synthesizing derivatives with photo-activatable or clickable handles, researchers could perform activity-based protein profiling (ABPP) to identify its direct cellular targets.
These probes would allow for the covalent labeling and subsequent identification of interacting proteins via mass spectrometry. This approach would provide invaluable information on the compound's mechanism of action and could uncover previously unknown biological roles for its targets. Such studies are crucial for understanding the intricate molecular interactions that govern cellular processes.
Identification of Knowledge Gaps and Unexplored Structural Modifications
A significant knowledge gap exists regarding the specific structure-activity relationships (SAR) of this compound. Systematic structural modifications could be explored to optimize its biological activity. For example, the ethyl and methyl groups could be substituted with other alkyl or aryl moieties to investigate the impact on target binding and selectivity.
Moreover, the stereochemistry of the piperazine ring at the 2-position presents an opportunity for exploration. The synthesis and evaluation of individual enantiomers could reveal stereospecific interactions with biological targets, a critical aspect in modern drug design. Computational modeling and quantitative structure-activity relationship (QSAR) studies could guide the rational design of new derivatives with improved potency and pharmacokinetic properties. mdpi.com
Table 2: Potential Structural Modifications and Their Rationale
| Modification Site | Proposed Change | Rationale |
| N-ethyl group | Substitution with larger alkyl or aryl groups | Explore steric and electronic effects on activity |
| N-methyl group | Variation of alkyl chain length | Modulate basicity and lipophilicity |
| Piperazine ring | Introduction of substituents | Enhance target selectivity and reduce off-target effects |
| Stereocenter at C2 | Synthesis of pure enantiomers | Investigate stereospecific binding |
Opportunities for Collaborative Interdisciplinary Research
The comprehensive investigation of this compound necessitates a collaborative, interdisciplinary approach. Medicinal chemists would be essential for the synthesis of the compound and its derivatives. nih.gov Pharmacologists and biochemists would be needed to design and execute the advanced assay systems to evaluate its biological activity.
Collaboration with computational chemists would facilitate molecular modeling and QSAR studies to guide the optimization of the lead compound. Furthermore, partnerships with structural biologists could lead to the determination of the crystal structure of the compound bound to its target, providing atomic-level insights into the binding interactions. Such interdisciplinary efforts are crucial for translating basic scientific discoveries into potential therapeutic applications.
Q & A
Q. How should researchers handle air-sensitive intermediates during synthesis?
- Methodology : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for reactions involving piperazine intermediates. Purge solvents with argon and store products under N₂. MS data (e.g., m/z 492 [M + H]+ for spiro derivatives) confirm stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
